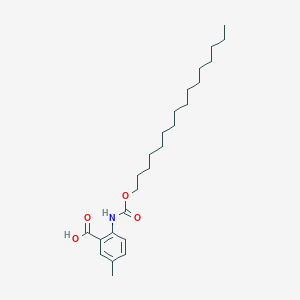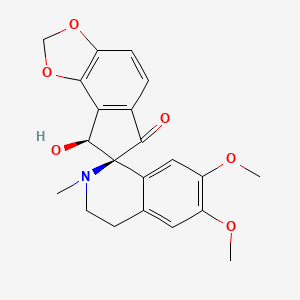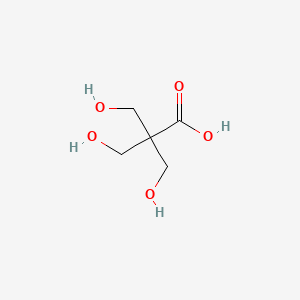
3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid
Vue d'ensemble
Description
3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
Applications De Recherche Scientifique
Polymerization and Polyesters
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid is extensively used in the synthesis of polyesters. Research has shown that it serves as a base monomer in producing polyesters with varying molar masses and polydispersity indices, which are crucial in determining the physical properties of the polymers (Chikh, Tessier, & Fradet, 2008). Additionally, it's involved in the synthesis of hyperbranched polyesters, where its structure significantly influences the branching and molecular architecture of the final polymer (Magnusson, Malmström, & Hult, 2000).
Dendrimer Synthesis
This compound is a key building block in the construction of dendrimers, a type of polymer with a tree-like branched structure. Its use in dendrimer synthesis has been explored, particularly in the creation of benzylidene protected bis-MPA, which is a convenient dendrimer building block (Annby, Malmberg, Pettersson, & Rehnberg, 1998). Such dendrimers have potential applications in drug delivery and material science.
Catalysis and Organic Synthesis
In organic synthesis, 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid derivatives have been utilized in the regioselective synthesis of various organic compounds. For instance, its use in the hydroarylation of propynoic acid derivatives with indoles, catalyzed by iron(III), demonstrates its versatility in synthesizing biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).
Environmental Applications
Interestingly, this compound has also found applications in environmental science. Hyperbranched aliphatic polyester grafted attapulgite, synthesized using 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid, has been studied for its adsorption properties towards heavy metal ions, suggesting its potential use in water purification and environmental remediation (Liu & Wang, 2007).
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C5H10O5/c6-1-5(2-7,3-8)4(9)10/h6-8H,1-3H2,(H,9,10) |
Clé InChI |
WACQLQIAUWURGA-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CO)C(=O)O)O |
SMILES canonique |
C(C(CO)(CO)C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


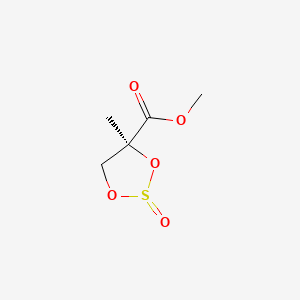


![6-chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1641456.png)
![Benzyl[1(1S),2S]-1-(1-phenylethyl)azetidine-2-carboxylate](/img/structure/B1641459.png)
![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)
![2-[4-(1-Cyclobutylpiperidin-4-yl)oxyphenyl]-8-methoxy-3-methylquinazolin-4-one](/img/structure/B1641463.png)
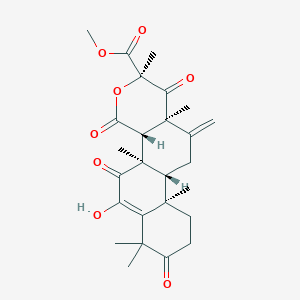
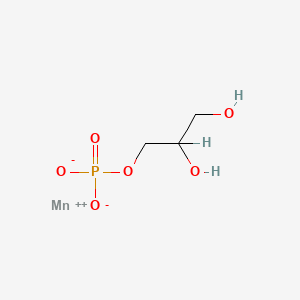
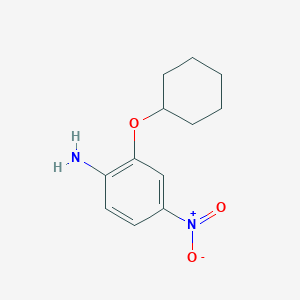
![4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide](/img/structure/B1641472.png)
![(3Z)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B1641473.png)
